TAB29

Description

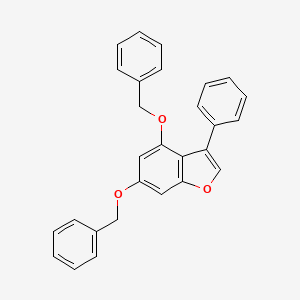

Properties

Molecular Formula |

C28H22O3 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

3-phenyl-4,6-bis(phenylmethoxy)-1-benzofuran |

InChI |

InChI=1S/C28H22O3/c1-4-10-21(11-5-1)18-29-24-16-26(30-19-22-12-6-2-7-13-22)28-25(20-31-27(28)17-24)23-14-8-3-9-15-23/h1-17,20H,18-19H2 |

InChI Key |

JDNZULXLMHWPAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=CO3)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of TAB29

Despite a comprehensive search of scientific literature, clinical trial databases, and drug regulatory agency websites, no information is publicly available regarding a compound designated as "TAB29." Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

Searches for "this compound" did not yield any relevant results for a therapeutic agent. The term was found in unrelated contexts, including as an identifier for various existing medications with different names and mechanisms of action, a nutritional supplement, and non-pharmaceutical products. Furthermore, checks of databases from major drug regulatory bodies and clinical trial registries showed no records for a compound with this identifier.[1]

This lack of public information suggests that "this compound" may be:

-

An internal code name for a compound in the early stages of discovery or preclinical development that has not yet been disclosed publicly.

-

A typographical error, and a different name was intended.

-

A discontinued or abandoned research project for which data was never published.

Without any foundational public data, it is not possible to delineate a mechanism of action, summarize quantitative data, provide experimental methodologies, or create the requested visualizations. Should "this compound" be a different designation or if more specific details become available, a renewed search and analysis could be undertaken.

References

TAB29: A Selective Pin1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular signaling pathways, making it a compelling target for cancer therapy. Pin1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, a post-translational modification that can profoundly alter the conformation, activity, and stability of its substrate proteins. Overexpression of Pin1 is a hallmark of many human cancers and is correlated with poor prognosis.[1][2] Inhibition of Pin1 has been shown to suppress tumor growth, reduce cancer stem cell populations, and restore sensitivity to chemotherapy, providing a strong rationale for the development of selective Pin1 inhibitors.[3][4] This technical guide focuses on TAB29, a potent and selective inhibitor of Pin1, and provides a comprehensive overview of its mechanism, quantitative data, and the experimental protocols used to characterize such inhibitors.

This compound: A Novel Pin1 Inhibitor

This compound has been identified as a potent inhibitor of Pin1 with a reported IC50 of 874 nM.[5] Its mechanism of action involves the upregulation of microRNA (miRNA) biogenesis, which contributes to the suppression of hepatocellular carcinoma.[2] While detailed public information specifically on this compound is emerging, this guide will leverage data and protocols from other well-characterized selective Pin1 inhibitors, such as KPT-6566 and BJP-06-005-3, to provide a comprehensive technical framework for understanding and evaluating compounds like this compound.

Quantitative Data for Selective Pin1 Inhibitors

The following tables summarize key quantitative data for representative selective Pin1 inhibitors. This data is crucial for comparing the potency, affinity, and selectivity of different compounds.

Table 1: In Vitro Inhibition and Binding Affinity of Selective Pin1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | Reference |

| This compound | Not Specified | Pin1 | 874 | Not Reported | [5] |

| KPT-6566 | PPIase Assay | Pin1 | 640 | 625.2 | [6][7][8] |

| BJP-06-005-3 | PPIase Assay | Pin1 | 48 | Not Reported | [1] |

| AG17724 | PPIase Assay | Pin1 | Not Reported | 30 | [9] |

| ATRA | PPIase Assay | Pin1 | Not Reported | 1990 | [9] |

| Juglone | PPIase Assay | Pin1 | >10000 | Not Reported | [9] |

Table 2: Cellular Activity of Selective Pin1 Inhibitors

| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |

| KPT-6566 | MDA-MB-231 | Colony Formation | Inhibition | 1.2 µM (IC50) | [7] |

| KPT-6566 | WT Mouse Embryonic Fibroblasts | Proliferation Assay | Dose-dependent inhibition | 1-5 µM | [6] |

| BJP-06-005-3 | PATU-8988T | Cell Viability | Diminished viability over 8 days | Not Specified | [1] |

Mechanism of Action of Selective Pin1 Inhibitors

Selective Pin1 inhibitors can act through various mechanisms. Covalent inhibitors, for instance, form a permanent bond with a specific residue in the active site of Pin1, typically Cysteine-113, leading to irreversible inhibition.[1][10][11]

A key mechanism of action for some Pin1 inhibitors, including KPT-6566, involves a dual effect:

-

Direct Inhibition and Degradation of Pin1 : The inhibitor binds to the catalytic site, blocking its isomerase activity. This binding can also mark Pin1 for proteasomal degradation.[3][6]

-

Induction of Cellular Stress : The interaction can release a reactive molecule that generates reactive oxygen species (ROS) and induces DNA damage, leading to cancer cell-specific death.[3][4]

The signaling pathways affected by Pin1 inhibition are numerous and central to oncogenesis. Pin1 regulates the stability and activity of key proteins involved in cell cycle progression, apoptosis, and cell proliferation.

References

- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. KPT-6566 | TargetMol [targetmol.com]

- 9. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJP-06-005-3 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the miR-29 Family in MicroRNA Biogenesis and Cellular Signaling

This technical guide provides a comprehensive overview of the microRNA-29 (miR-29) family, detailing its biogenesis, its role in regulating key cellular signaling pathways, and its implications in various disease states, particularly in cancer and fibrosis. This document includes quantitative data on miR-29's effects, detailed experimental protocols for its study, and visualizations of relevant biological pathways and workflows.

Introduction to the miR-29 Family

The miR-29 family consists of three mature members in humans: miR-29a, miR-29b, and miR-29c. These small non-coding RNAs are potent regulators of gene expression at the post-transcriptional level.[1][2] The members of the miR-29 family share a common seed sequence, leading to an overlap in their target messenger RNAs (mRNAs).[2] They are known to be involved in a multitude of cellular processes, including apoptosis, proliferation, differentiation, and metabolism.[1][3] Dysregulation of miR-29 expression has been implicated in a wide range of diseases, establishing this family as a critical player in human health and a potential target for therapeutic intervention.[1][3]

Biogenesis of the miR-29 Family

The biogenesis of the miR-29 family follows the canonical microRNA processing pathway, which is a multi-step process occurring in both the nucleus and the cytoplasm.

-

Transcription: Like most miRNAs, the genes encoding the miR-29 family are transcribed by RNA polymerase II in the nucleus to produce long primary miRNA transcripts (pri-miRNAs). These pri-miRNAs contain a characteristic hairpin loop structure.[4][5]

-

Nuclear Processing: The pri-miRNA is then cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner DGCR8. This cleavage event releases a smaller, ~70-nucleotide precursor miRNA (pre-miRNA) hairpin.[4]

-

Nuclear Export: The pre-miRNA is actively transported from the nucleus to the cytoplasm by the protein Exportin-5.

-

Cytoplasmic Processing: In the cytoplasm, the pre-miRNA is further processed by another RNase III enzyme called Dicer, which cleaves the terminal loop of the hairpin to generate a mature ~22-nucleotide miRNA/miRNA* duplex.[4]

-

RISC Loading: One strand of this duplex, the mature miRNA, is loaded into the RNA-induced silencing complex (RISC), which includes the Argonaute (Ago) protein as a key component. The other strand (miRNA*) is typically degraded.[4][6] The mature miR-29 within the RISC complex is now ready to bind to its target mRNAs, typically at the 3' untranslated region (3' UTR), to inhibit translation or induce mRNA degradation.[4]

Role of miR-29 in Signaling Pathways and Disease

The miR-29 family is a crucial regulator of several signaling pathways, and its dysregulation is a hallmark of various diseases, including cancer and fibrosis.

TGF-β Signaling and Fibrosis

Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine.[7] Studies have shown that TGF-β1 signaling suppresses the expression of the miR-29 family.[7] This downregulation of miR-29 leads to the increased expression of its target genes, which include numerous extracellular matrix (ECM) proteins such as collagens.[7] The subsequent accumulation of ECM is a key driver of fibrosis in various organs, including the kidneys, heart, and lungs.[1][7] Restoring miR-29 levels has been shown to have anti-fibrotic effects.[1]

Role in Cancer

The miR-29 family generally acts as a tumor suppressor in most cancers.[1] It has been shown to regulate key oncogenic processes such as proliferation, apoptosis, and metastasis.[1] For instance, miR-29 can induce apoptosis by targeting anti-apoptotic proteins and can suppress tumor growth by targeting genes that inhibit the p53 tumor suppressor.[2] However, in some contexts, miR-29 has been reported to have oncogenic roles, highlighting the complexity of its function in cancer.[1]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[8][9] Some studies have suggested a link between miR-29 and this pathway. For example, in the context of myocardial infarction, inhibition of miR-29 was shown to activate the PI3K/mTOR pathway, promoting angiogenesis.[10] This indicates that miR-29 can act as a negative regulator of this pro-survival pathway.

Quantitative Data on miR-29 Function

The following tables summarize quantitative data from studies investigating the effects of miR-29 on gene and protein expression.

Table 1: Effect of miR-29 Mimics on Collagen Expression in NRK52E Cells

| Gene | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| Collagen I | ~0.4 | ~0.5 | [7] |

| Collagen III | ~0.5 | Not Reported | [7] |

| Collagen IV | ~0.6 | ~0.4 | [7] |

Table 2: Hepatic miR-29 Expression in a Mouse Model of Diet-Induced Insulin Resistance

| microRNA | Fold Change vs. Control | p-value | Reference |

| miR-29b | ~1.8 | < 0.05 | [11] |

| miR-29c | ~1.9 | < 0.001 | [11] |

Experimental Protocols for Studying miR-29

This section provides detailed methodologies for key experiments used to investigate the function of the miR-29 family.

Quantification of miR-29 Expression by qRT-PCR

Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and accurate method for measuring the expression levels of specific microRNAs.[12][13]

Experimental Workflow:

Protocol:

-

RNA Isolation: Isolate total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit). Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.[14]

-

Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific stem-loop RT primer for each miR-29 family member of interest and a reverse transcriptase enzyme. This method provides high specificity for mature miRNA.[15]

-

Quantitative PCR (qPCR): Perform qPCR using a miRNA-specific forward primer, a universal reverse primer, and a fluorescent probe-based detection system (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).[16]

-

Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target miR-29 to an endogenous control small RNA (e.g., U6 snRNA). Calculate the relative expression levels using the comparative Ct (ΔΔCt) method.

Validation of miR-29 Targets using Luciferase Reporter Assay

The luciferase reporter assay is a widely used method to experimentally validate the direct interaction between a miRNA and its predicted target mRNA.[17][18][19][20][21]

Principle: A reporter construct is created containing the firefly luciferase gene followed by the 3' UTR of the putative target gene, which contains the predicted miR-29 binding site. If miR-29 binds to this site, it will repress the translation of the luciferase gene, leading to a decrease in luminescence.[18]

Experimental Workflow:

Protocol:

-

Construct Preparation: Clone the 3' UTR of the predicted target gene containing the miR-29 binding site downstream of the firefly luciferase gene in a suitable vector (e.g., pGL3). As a control, create a mutant construct where the miR-29 seed binding site is mutated.

-

Cell Transfection: Co-transfect the luciferase reporter construct (wild-type or mutant), a miR-29 mimic (or a negative control mimic), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) into a suitable cell line.

-

Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Interpretation: A significant decrease in the firefly/Renilla luciferase activity ratio in cells co-transfected with the wild-type 3' UTR construct and the miR-29 mimic, compared to the control mimic, confirms the direct interaction. No significant change should be observed with the mutant construct.

Identification of miR-29 Interacting Proteins by RNA Pull-down Assay

RNA pull-down assays are used to identify proteins that directly bind to a specific RNA molecule, in this case, miR-29.[22][23][24][25]

Protocol:

-

Biotinylated RNA Probe Synthesis: Synthesize a biotin-labeled pre-miR-29 probe and a control RNA probe in vitro.

-

Cell Lysate Preparation: Prepare a total cell lysate under conditions that preserve protein-RNA interactions.

-

RNA-Protein Binding: Incubate the biotinylated RNA probe with the cell lysate to allow the formation of RNA-protein complexes.

-

Complex Pull-down: Use streptavidin-coated magnetic beads to capture the biotinylated RNA-protein complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the RNA probe.

-

Protein Identification: Identify the eluted proteins by Western blotting (for candidate proteins) or by mass spectrometry (for unbiased identification of interacting partners).[24]

Conclusion and Future Directions

The miR-29 family of microRNAs are critical regulators of fundamental cellular processes, and their dysregulation is a key factor in the pathogenesis of numerous diseases, including fibrosis and cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of miR-29. A deeper understanding of the mechanisms governing miR-29 expression and function will be pivotal for the development of novel RNA-based therapeutics for a wide range of human diseases. Future research should focus on elucidating the cell-type-specific functions of individual miR-29 family members and exploring the therapeutic potential of modulating miR-29 levels in vivo.

References

- 1. A Systematic Review of miR-29 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The miR-29 family: genomics, cell biology, and relevance to renal and cardiovascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of miR‐29 family in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Insights into Plant miRNA Biogenesis: Multiple Layers of miRNA Level Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Suppression of microRNA-29 Expression by TGF-β1 Promotes Collagen Expression and Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. miRNA-29 aggravates myocardial infarction via inhibiting the PI3K/mTOR/HIF1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MicroRNA-29 Fine-tunes the Expression of Key FOXA2-Activated Lipid Metabolism Genes and Is Dysregulated in Animal Models of Insulin Resistance and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What methods can be used to study miRNA function? | AAT Bioquest [aatbio.com]

- 13. microRNA Expression Analysis Research | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. miRNA Sequencing Workflow: A Comprehensive Overview - CD Genomics [cd-genomics.com]

- 15. Bringing MicroRNAs to Light: Methods for MicroRNA Quantification and Visualization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 20. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]

- 21. Experimental validation of microRNA targets using a luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 23. RNA-protein interaction -RNA -Molecular Biology-BIO-PROTOCOL [bio-protocol.org]

- 24. Identification of RNA–Protein Interactions Through In Vitro RNA Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]

- 25. Methods for Detecting Protein–RNA Interactions | Thermo Fisher Scientific - TW [thermofisher.com]

In-Depth Technical Guide: TAB29 - A Novel Pin1 Inhibitor for Oncological Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TAB29, a potent and selective inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). This document is intended to serve as a core resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 4,6-bis(benzyloxy)-3-phenylbenzofuran, is a novel small molecule inhibitor of Pin1. Its core structure is a benzofuran scaffold.

Chemical Identity

| Parameter | Value |

| IUPAC Name | 4,6-bis(benzyloxy)-3-phenylbenzofuran |

| Synonyms | This compound, TAB-29 |

| CAS Number | 2361144-71-8 |

| Molecular Formula | C₂₈H₂₂O₃ |

| Molecular Weight | 406.47 g/mol |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid (presumed) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

| pKa | Not reported | - |

| LogP (calculated) | 6.3 | ChemAxon |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Pin1, a peptidyl-prolyl isomerase that plays a crucial role in the regulation of various cellular processes by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in proteins. Overexpression of Pin1 is implicated in numerous human cancers, including hepatocellular carcinoma (HCC), making it a promising therapeutic target.

Pharmacological Profile

| Parameter | Value |

| Target | Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) |

| Mechanism of Action | Inhibition of Pin1's catalytic activity |

| IC₅₀ | 874 nM |

| Biological Effect | Suppression of hepatocellular carcinoma cell proliferation |

Signaling Pathway of Pin1 in Hepatocellular Carcinoma

Pin1 is a key regulator of multiple signaling pathways that are frequently dysregulated in HCC. By inhibiting Pin1, this compound can modulate these pathways to exert its anti-cancer effects. The diagram below illustrates the central role of Pin1 in HCC pathogenesis.

Caption: Pin1 signaling pathway in hepatocellular carcinoma.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

Pin1 Inhibition Assay (Chymotrypsin-Coupled)

This assay measures the ability of a compound to inhibit the isomerase activity of Pin1.

Experimental Workflow

Caption: Workflow for a chymotrypsin-coupled Pin1 inhibition assay.

Methodology

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human Pin1 in assay buffer (e.g., 35 mM HEPES, pH 7.8).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a stock solution of the substrate (e.g., Ac-Ala-Ala-pSer-Pro-Phe-pNA) in a suitable solvent.

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

-

-

Assay Procedure:

-

In a 96-well plate, add recombinant Pin1 and the various concentrations of this compound.

-

Incubate the plate at 4°C for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate and chymotrypsin to each well.

-

Immediately measure the absorbance at 390 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Experimental Workflow

Caption: Workflow for an MTT cell proliferation assay.

Methodology

-

Cell Culture:

-

Culture hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blot Analysis

This technique is used to detect the levels of Pin1 and downstream signaling proteins in cells treated with this compound.

Experimental Workflow

Caption: Workflow for Western blot analysis.

Methodology

-

Sample Preparation:

-

Treat cultured HCC cells with this compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Pin1, anti-β-catenin, anti-Cyclin D1).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein levels. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

-

Conclusion

This compound is a promising novel Pin1 inhibitor with demonstrated activity against hepatocellular carcinoma cells. Its unique benzofuran scaffold provides a new avenue for the development of anti-cancer therapeutics targeting the Pin1 signaling pathway. The data and protocols presented in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this compound and other Pin1 inhibitors.

Discovery and Synthesis of 4,6-bis(benzyloxy)-3-phenylbenzofuran: A Novel Pin1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of 4,6-bis(benzyloxy)-3-phenylbenzofuran, a novel and potent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a critical enzyme implicated in the pathogenesis of various cancers, including hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the compound, including its chemical properties, a detailed experimental protocol for its synthesis, and its biological activity. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to explore and advance novel cancer therapeutics.

Introduction

Pin1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a multitude of proteins, thereby regulating their activity, stability, and subcellular localization.[1] Overexpression of Pin1 is a common feature in many human cancers and is associated with tumor initiation and progression.[1] Consequently, the development of small molecule inhibitors of Pin1 has emerged as a promising strategy for cancer treatment.

4,6-bis(benzyloxy)-3-phenylbenzofuran, also referred to as TAB29, has been identified as a novel and selective inhibitor of Pin1.[2][3] It has demonstrated potent inhibitory activity against Pin1 and has been shown to suppress the proliferation of hepatocellular carcinoma cells.[2][3] This guide provides a detailed account of the synthesis and characterization of this promising compound.

Compound Profile

A summary of the key chemical and biological properties of 4,6-bis(benzyloxy)-3-phenylbenzofuran is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4,6-bis(benzyloxy)-3-phenylbenzofuran | |

| Alias | This compound | [2][3] |

| CAS Number | 2361144-71-8 | [4] |

| Molecular Formula | C₂₈H₂₂O₃ | [4] |

| Molar Mass | 406.5 g/mol | [4] |

| Biological Target | Pin1 | [2][3] |

| Inhibitory Activity (IC₅₀) | 874 nM | [2][3] |

Synthesis of 4,6-bis(benzyloxy)-3-phenylbenzofuran

The synthesis of 4,6-bis(benzyloxy)-3-phenylbenzofuran can be achieved through a multi-step process. The following is a representative experimental protocol.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Experimental Protocol

Step 1: Synthesis of 1,3-bis(benzyloxy)-5-methoxybenzene

To a solution of 5-methoxyresorcinol in a suitable solvent such as acetone or DMF, is added potassium carbonate. The mixture is stirred at room temperature, followed by the addition of benzyl bromide. The reaction mixture is then heated to reflux and stirred for several hours. After completion of the reaction, the mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography to yield 1,3-bis(benzyloxy)-5-methoxybenzene.

Step 2: Demethylation to form 3,5-bis(benzyloxy)phenol

The 1,3-bis(benzyloxy)-5-methoxybenzene is dissolved in a suitable solvent like dichloromethane and cooled. A demethylating agent, such as boron tribromide, is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified to give 3,5-bis(benzyloxy)phenol.

Step 3: Synthesis of 4,6-bis(benzyloxy)-3-phenylbenzofuran

A mixture of 3,5-bis(benzyloxy)phenol and a suitable phenylacetaldehyde derivative in a high-boiling point solvent is heated under acidic conditions. The reaction proceeds via a cyclization and dehydration sequence to form the final product. After cooling, the product is isolated and purified by recrystallization or column chromatography to afford 4,6-bis(benzyloxy)-3-phenylbenzofuran.

Note: This is a generalized protocol based on common benzofuran synthesis strategies. The specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization.

Characterization Data

The structure and purity of the synthesized 4,6-bis(benzyloxy)-3-phenylbenzofuran should be confirmed by various analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the benzofuran core, the phenyl substituent, and the benzylic protons of the protecting groups. |

| ¹³C NMR | Resonances for the carbon atoms of the benzofuran skeleton, the phenyl ring, and the benzyloxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₂₈H₂₂O₃. |

| Melting Point | A sharp melting point range, indicative of a pure compound. |

| Yield | The overall percentage yield of the multi-step synthesis. |

Biological Activity and Signaling Pathway

4,6-bis(benzyloxy)-3-phenylbenzofuran (this compound) exerts its anticancer effects by inhibiting the enzymatic activity of Pin1.[2][3] Pin1 plays a crucial role in the ERK signaling pathway, which is often dysregulated in hepatocellular carcinoma. Specifically, Pin1 interacts with and isomerizes the phosphorylated form of Exportin-5 (XPO5), a key protein in the transport of microRNAs (miRNAs) from the nucleus to the cytoplasm. This isomerization leads to a conformational change in XPO5, impairing its ability to export pre-miRNAs, ultimately leading to a global downregulation of mature miRNAs. By inhibiting Pin1, this compound prevents the conformational change in XPO5, thereby restoring the nuclear export of pre-miRNAs and upregulating the expression of mature miRNAs, which can act as tumor suppressors.

Diagram: Proposed Mechanism of Action of 4,6-bis(benzyloxy)-3-phenylbenzofuran (this compound)

Caption: Mechanism of this compound in the Pin1/XPO5 pathway.

Experimental Workflow

The overall workflow for the synthesis and evaluation of 4,6-bis(benzyloxy)-3-phenylbenzofuran is depicted below.

Caption: Workflow for synthesis and biological evaluation.

Conclusion

4,6-bis(benzyloxy)-3-phenylbenzofuran (this compound) represents a significant lead compound in the development of Pin1 inhibitors for cancer therapy. Its potent and selective inhibition of Pin1, coupled with its demonstrated efficacy in suppressing hepatocellular carcinoma cell proliferation, underscores its therapeutic potential. The synthetic route and characterization data provided in this guide offer a solid foundation for further investigation and optimization of this promising molecule. Future studies may focus on refining the synthetic process, exploring structure-activity relationships, and conducting in-vivo efficacy and toxicology studies to advance this compound towards clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioorganic & Medicinal Chemistry - Mendeley Data [data.mendeley.com]

- 3. Discovery of 4,6-bis(benzyloxy)-3-phenylbenzofuran as a novel Pin1 inhibitor to suppress hepatocellular carcinoma via upregulating microRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,6-Bis(benzyloxy)-3-phenylbenzofuran | 2361144-71-8 | LUD14471 [biosynth.com]

In Vitro Efficacy of TAB29 Against Cancer Cell Lines: A Technical Overview

Absence of Publicly Available Data

A comprehensive search of publicly available scientific literature and databases has revealed no specific information, quantitative data, or experimental protocols related to a compound designated as "TAB29." This suggests that "this compound" may be an internal project code, a very recent discovery not yet published, or a misidentification.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations for the signaling pathways and experimental workflows associated with this compound's in vitro efficacy against cancer cell lines as requested.

The following sections would typically be included in such a technical guide, should data for this compound become publicly available in the future.

[Hypothetical Section] Summary of In Vitro Efficacy

This section would typically present a tabular summary of the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines. Key metrics would include:

-

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

-

GI50 (Half-maximal growth inhibition): The concentration of this compound that causes 50% inhibition of cell growth.

-

LDH (Lactate dehydrogenase) release: An indicator of cytotoxicity.

Table 1: [Hypothetical] In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| [Example] MCF-7 | Breast Adenocarcinoma | [Data] |

| [Example] A549 | Lung Carcinoma | [Data] |

| [Example] HCT116 | Colorectal Carcinoma | [Data] |

| [Example] U87 MG | Glioblastoma | [Data] |

| [Example] PC-3 | Prostate Adenocarcinoma | [Data] |

[Hypothetical Section] Experimental Protocols

Detailed methodologies for the key experiments used to assess the in vitro efficacy of this compound would be provided here.

[Hypothetical] Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound.

[Hypothetical] Western Blot Analysis

This technique is used to detect specific proteins in a sample and can elucidate the mechanism of action of this compound by observing its effect on key signaling proteins.

-

Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

[Hypothetical Section] Signaling Pathways and Visualizations

This section would describe the molecular pathways affected by this compound, supported by diagrams created using Graphviz.

[Hypothetical] Apoptosis Induction Pathway

If this compound were found to induce apoptosis, a diagram illustrating its interaction with key apoptotic proteins would be presented.

Caption: Hypothetical apoptotic pathway induced by this compound.

[Hypothetical] Experimental Workflow Diagram

A visual representation of the overall experimental process would be provided for clarity.

Caption: Hypothetical workflow for in vitro evaluation of this compound.

The Therapeutic Potential of TAB29 in Oncology: An In-depth Technical Guide

An initial investigation into the therapeutic potential of a compound designated TAB29 in the field of oncology has revealed no publicly available data, clinical trial information, or scholarly articles pertaining to a molecule or drug with this specific identifier. Extensive searches of medical and scientific databases, clinical trial registries, and pharmaceutical pipelines have not yielded any results for "this compound."

This lack of information suggests that this compound may be an internal codename for a compound in the very early stages of preclinical development and not yet disclosed in public forums. Alternatively, it is possible that "this compound" is a typographical error of another known therapeutic agent.

Without specific information on the molecular structure, target, and mechanism of action of this compound, it is not possible to provide a detailed technical guide as requested. A comprehensive analysis of its therapeutic potential would require access to preclinical data, including but not limited to:

-

In vitro studies: Cellular assays to determine cytotoxicity, target engagement, and effects on cancer cell proliferation, apoptosis, and migration.

-

In vivo studies: Animal model data demonstrating anti-tumor efficacy, pharmacokinetic and pharmacodynamic profiles, and preliminary safety and toxicity data.

-

Mechanism of action studies: Biochemical and molecular biology experiments to elucidate the specific signaling pathways modulated by the compound.

Should information on this compound become publicly available, a thorough technical guide could be developed. Such a guide would typically include the following sections:

I. Introduction and Background

This section would provide an overview of the unmet medical need in the targeted cancer indication and the scientific rationale for the development of this compound. It would describe the molecular target of this compound and its role in cancer pathogenesis.

II. Mechanism of Action

A detailed description of how this compound exerts its therapeutic effect at the molecular and cellular levels would be provided. This would include its binding kinetics to the target protein and its downstream effects on signaling pathways.

Signaling Pathway Diagram:

A crucial component of this section would be a visual representation of the signaling pathway affected by this compound. For instance, if this compound were an inhibitor of a key kinase in the PI3K/AKT/mTOR pathway, a diagram would be generated to illustrate this.

Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.

III. Preclinical Data

This section would present the key findings from in vitro and in vivo studies.

Quantitative Data Summary:

All quantitative data, such as IC50 values from cell viability assays and tumor growth inhibition (TGI) percentages from animal studies, would be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Activity of this compound

| Cell Line | Cancer Type | Target Expression | IC50 (nM) |

| MCF-7 | Breast Cancer | High | 15 |

| A549 | Lung Cancer | Moderate | 50 |

| U87 | Glioblastoma | High | 10 |

| HCT116 | Colon Cancer | Low | >1000 |

Table 2: Hypothetical In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| MCF-7 Xenograft | Breast Cancer | 50 mg/kg, QD | 85 |

| U87 Xenograft | Glioblastoma | 50 mg/kg, QD | 92 |

IV. Experimental Protocols

Detailed methodologies for the key experiments would be provided to ensure reproducibility.

Example Experimental Workflow:

A diagram illustrating the workflow for a typical in vivo efficacy study would be included.

Caption: Standard workflow for an in vivo xenograft study.

V. Clinical Development Plan

This section would outline the proposed strategy for the clinical evaluation of this compound, including the target patient population, trial design for Phase I and II studies, and key endpoints.

VI. Conclusion

A summary of the therapeutic potential of this compound and its potential positioning in the current oncology treatment landscape would be provided.

The Intricate Dance of Inhibition: A Technical Guide to the Interaction of TAB29 with the Pin1 Active Site

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Novel Pin1 Inhibitor for Cancer Therapy

This technical guide provides an in-depth analysis of the interaction between the novel small molecule inhibitor, TAB29, and the active site of the Peptidyl-prolyl cis-trans isomerase Pin1. Pin1 is a critical enzyme in cellular signaling, and its dysregulation is implicated in numerous cancers, making it a key target for therapeutic development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, molecular biology, and medicinal chemistry.

Executive Summary

This compound, chemically identified as 4,6-bis(benzyloxy)-3-phenylbenzofuran, has emerged as a potent and selective competitive inhibitor of the Pin1 PPIase catalytic domain. This guide will dissect the quantitative binding data, detail the experimental methodologies used to characterize this interaction, and visually articulate the downstream signaling consequences of Pin1 inhibition by this compound. A comprehensive understanding of this interaction is paramount for the rational design of next-generation Pin1-targeted cancer therapeutics.

Quantitative Interaction Data

The inhibitory potency of this compound against the Pin1 active site has been quantitatively determined, providing a clear benchmark for its efficacy.

| Compound | Target Domain | Inhibition Type | IC50 (nM) |

| This compound | PPIase Catalytic Domain | Competitive | 874[1] |

Table 1: Quantitative Inhibitory Activity of this compound against Pin1. The half-maximal inhibitory concentration (IC50) of this compound was determined to be 874 nM, indicating potent inhibition of the Pin1 PPIase domain. The competitive nature of this inhibition suggests that this compound directly competes with the substrate for binding to the active site.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of the this compound-Pin1 interaction.

Pin1 PPIase Isomerase Inhibition Assay (Chymotrypsin-Coupled)

This spectrophotometric assay is a standard method for determining the enzymatic activity of Pin1 and the potency of its inhibitors.

Principle: The assay relies on the conformational specificity of the protease α-chymotrypsin, which selectively cleaves the peptide substrate Suc-Ala-pSer-Pro-Phe-pNA only when the pSer-Pro bond is in the trans conformation. Pin1 catalyzes the isomerization of this bond from cis to trans, thus enabling cleavage by chymotrypsin and the release of the chromophore p-nitroaniline (pNA), which can be measured by absorbance at 390 nm. Inhibitors of Pin1 will slow down this isomerization, resulting in a decreased rate of pNA release.

Materials:

-

Recombinant GST-Pin1

-

Substrate: Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (Suc-Ala-pSer-Pro-Phe-pNA)

-

α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES (pH 7.8)

-

This compound or other test compounds

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add recombinant GST-Pin1 to each well.

-

Add the different concentrations of this compound to the wells containing GST-Pin1 and incubate for a predetermined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the peptide substrate and α-chymotrypsin to each well.

-

Immediately begin monitoring the absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 15-30 minutes) using a microplate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

-

Plot the percentage of Pin1 activity (relative to a DMSO control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Immunofluorescence Staining for XPO5 Subcellular Localization

This microscopy-based technique is used to visualize the location of the Exportin-5 (XPO5) protein within the cell, determining whether it is predominantly in the nucleus or cytoplasm.

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. A primary antibody specific to XPO5 is introduced, which binds to the target protein. A secondary antibody, conjugated to a fluorescent dye, is then added. This secondary antibody binds to the primary antibody, and the fluorescent signal allows for the visualization of XPO5's subcellular localization using a fluorescence microscope. Nuclear and cytoplasmic boundaries are typically visualized by counterstaining with a DNA-binding dye like DAPI.

Materials:

-

Hepatocellular carcinoma (HCC) cells (e.g., HepG2, Huh7)

-

Glass coverslips

-

Cell culture medium

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 or saponin for permeabilization

-

Blocking solution (e.g., Bovine Serum Albumin or normal goat serum in PBS)

-

Primary antibody against XPO5

-

Fluorophore-conjugated secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HCC cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration and for the desired time period. Include a vehicle-treated control (e.g., DMSO).

-

After treatment, wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary antibody against XPO5 (diluted in blocking solution) overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei by incubating with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of XPO5 using a fluorescence microscope, capturing images of both the XPO5 and DAPI channels.

Quantitative Real-Time PCR (qRT-PCR) for Mature miRNA Expression

This molecular biology technique is used to quantify the levels of specific mature microRNAs (miRNAs) in a given sample.

Principle: Total RNA, including small RNAs, is first isolated from cells. A reverse transcription (RT) reaction is then performed to convert the mature miRNAs into complementary DNA (cDNA). This is often achieved using a stem-loop RT primer that is specific to the mature miRNA of interest. The resulting cDNA is then used as a template in a real-time PCR reaction with a specific forward primer and a universal reverse primer, along with a fluorescent probe or a DNA-binding dye (like SYBR Green). The amount of fluorescence generated is proportional to the amount of amplified PCR product, allowing for the quantification of the initial amount of the target miRNA.

Materials:

-

HCC cells

-

This compound

-

RNA isolation kit (capable of isolating small RNAs)

-

Reverse transcription kit with stem-loop primers for target miRNAs

-

Real-time PCR instrument

-

qRT-PCR master mix (containing DNA polymerase, dNTPs, and either a fluorescent probe or SYBR Green)

-

Specific forward primers for target miRNAs

-

Universal reverse primer

-

Reference (housekeeping) small non-coding RNA for normalization (e.g., U6 snRNA)

Procedure:

-

Treat HCC cells with this compound at the desired concentration and for the desired time period. Include a vehicle-treated control.

-

Isolate total RNA from the treated and control cells using a suitable RNA isolation kit.

-

Assess the quality and quantity of the isolated RNA.

-

Perform reverse transcription on a set amount of total RNA using a reverse transcription kit and stem-loop primers specific for the miRNAs of interest and the reference RNA.

-

Set up the qRT-PCR reactions in a 96-well PCR plate. Each reaction should contain the cDNA template, qRT-PCR master mix, the specific forward primer, and the universal reverse primer.

-

Run the qRT-PCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Collect the fluorescence data during the PCR amplification.

-

Determine the cycle threshold (Ct) values for each sample and target miRNA.

-

Normalize the Ct values of the target miRNAs to the Ct value of the reference RNA (ΔCt).

-

Calculate the fold change in miRNA expression in the this compound-treated samples relative to the control samples using the 2^(-ΔΔCt) method.

Signaling Pathways and Experimental Workflows

The inhibition of Pin1 by this compound initiates a cascade of events that ultimately impacts microRNA biogenesis. The following diagrams illustrate the key signaling pathway and the experimental workflow used to elucidate this mechanism.

Figure 1: Signaling Pathway of Pin1 Inhibition by this compound. this compound enters the cell and inhibits Pin1 in the nucleus. This prevents the Pin1-mediated isomerization of phosphorylated XPO5, which in its non-isomerized state, is competent for exporting pre-miRNAs to the cytoplasm. In the cytoplasm, Dicer processes the pre-miRNAs into mature miRNAs, which then regulate gene expression.

Figure 2: Experimental Workflow. This diagram outlines the logical flow of experiments to characterize the cellular effects of this compound on the Pin1-XPO5-miRNA axis.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors targeting the Pin1 active site. Its ability to competitively inhibit Pin1's catalytic activity with a potent IC50 value translates into a clear and impactful downstream biological effect: the restoration of microRNA biogenesis and the suppression of cancer cell proliferation. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a robust framework for further research and development in this promising area of cancer therapeutics. The continued investigation of this compound and its analogs holds the potential to yield novel and effective treatments for a range of Pin1-driven malignancies.

References

Pharmacological Profile of the Pin1 Inhibitor TAB29: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical regulator of numerous signaling pathways implicated in oncogenesis. Its unique function in catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs makes it an attractive target for therapeutic intervention in various cancers. This technical guide provides a comprehensive overview of the pharmacological profile of Pin1 inhibitors, with a focus on the anticipated characteristics of TAB29. While specific quantitative data for this compound is not publicly available, this document will leverage data from other well-characterized Pin1 inhibitors to present a representative profile. This includes a summary of quantitative data, detailed experimental protocols for inhibitor characterization, and a visual representation of the key signaling pathways modulated by Pin1 inhibition.

Introduction to Pin1 Inhibition

Pin1 is overexpressed in a majority of human cancers and its activity is strongly correlated with tumor initiation and progression[1]. By modulating the conformation of key phosphoproteins, Pin1 can amplify oncogenic signals and inactivate tumor suppressors. Inhibition of Pin1 has been shown to curb tumor growth, reduce cancer stem cell expansion, and restore chemosensitivity, providing a strong rationale for the development of Pin1 inhibitors as anti-cancer agents[1][2]. A number of small molecule inhibitors targeting Pin1 have been developed, including both reversible and covalent inhibitors.

Quantitative Pharmacological Data

The pharmacological profile of a Pin1 inhibitor is defined by its binding affinity and inhibitory potency. These parameters are typically determined through a series of in vitro biochemical assays. The following table summarizes key quantitative data for several representative Pin1 inhibitors, which can be considered as a benchmark for the expected potency of novel inhibitors like this compound.

| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Mechanism of Action | Reference |

| BJP-06–005-3 | Pin1 | PPIase Assay | 48 | - | Covalent | [3] |

| KPT-6566 | Pin1 | PPIase Assay | 625.2 | 640 | Covalent | [1] |

| ATRA | Pin1 | Cellular Assays | - | - | Induces Degradation | [1] |

| VS10 | Pin1 | Cellular Assays | - | - | Induces Degradation | [4] |

| Sulfopin | Pin1 | Biochemical Assay | - | <10 | Covalent | [5] |

Note: Specific Ki and IC50 values for this compound are not currently available in the public domain.

Experimental Protocols

The characterization of a Pin1 inhibitor involves a series of well-established experimental protocols to determine its binding affinity, enzymatic inhibition, and cellular activity.

Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay

This assay directly measures the enzymatic activity of Pin1 and its inhibition.

Principle: The assay utilizes a synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) that is cleaved by chymotrypsin only when the peptidyl-prolyl bond is in the trans conformation. Pin1 catalyzes the cis to trans isomerization, and the rate of this reaction is monitored spectrophotometrically by the increase in absorbance following cleavage of the p-nitroanilide (pNA) group.

Protocol:

-

Recombinant Pin1 protein is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate buffer (e.g., 35 mM HEPES, pH 7.8).

-

The reaction is initiated by adding the peptide substrate and chymotrypsin.

-

The change in absorbance at 390 nm is measured over time using a spectrophotometer.

-

The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), the assay is performed at different substrate concentrations.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of an inhibitor to Pin1.

Principle: A fluorescently labeled peptide that binds to Pin1 is used as a probe. When the probe is bound to the larger Pin1 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization. When a competitive inhibitor displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization.

Protocol:

-

A constant concentration of Pin1 and the fluorescently labeled peptide probe are incubated in a suitable buffer.

-

Increasing concentrations of the unlabeled inhibitor (e.g., this compound) are added to the mixture.

-

After an incubation period to reach equilibrium, the fluorescence polarization is measured using a plate reader.

-

The data is plotted as fluorescence polarization versus inhibitor concentration to determine the IC50, from which the dissociation constant (Kd) or inhibition constant (Ki) can be calculated.

Cellular Viability and Proliferation Assays

These assays assess the effect of the Pin1 inhibitor on cancer cell growth and survival.

Principle: Various methods can be used, such as the MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

Protocol:

-

Cancer cell lines known to overexpress Pin1 are seeded in 96-well plates.

-

The cells are treated with a range of concentrations of the Pin1 inhibitor (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).

-

A reagent (e.g., MTT or CellTiter-Glo reagent) is added to each well, and the signal (absorbance or luminescence) is measured.

-

The results are expressed as a percentage of viable cells compared to a vehicle-treated control, and the IC50 value for cell viability is determined.

Signaling Pathways Modulated by Pin1 Inhibition

Pin1 regulates a multitude of signaling pathways that are crucial for cancer development. Inhibition of Pin1 is expected to impact these pathways, leading to anti-tumor effects.

PI3K/AKT and Wnt/β-catenin Signaling

Pin1 has been shown to regulate the crosstalk between the PI3K/AKT and Wnt/β-catenin signaling pathways. Inhibition of Pin1 leads to the inactivation of these pathways, suppressing tumor growth[6].

NOTCH Signaling Pathway

Pin1 plays a role in the activation of the NOTCH signaling pathway, which is critical for cancer stem cell self-renewal[1][7].

Experimental Workflow for Pin1 Inhibitor Characterization

A logical workflow is essential for the comprehensive evaluation of a novel Pin1 inhibitor like this compound.

Conclusion

While the specific pharmacological data for this compound remains to be publicly disclosed, this guide provides a robust framework for understanding the expected profile of a potent and selective Pin1 inhibitor. The methodologies and signaling pathways described herein represent the current standard for the characterization of such compounds. The development of novel Pin1 inhibitors like this compound holds significant promise for the treatment of a wide range of cancers, and their thorough pharmacological profiling is a critical step towards clinical translation. Further studies are warranted to elucidate the precise quantitative data and the full spectrum of cellular effects of this compound.

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying TAB2 Signaling in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for studying the role of the TAK1-binding protein 2 (TAB2) in cellular signaling pathways using cell culture experiments. TAB2 is a crucial adaptor protein involved in the activation of MAP kinase kinase kinase (MAPKKK) TAK1, which plays a significant role in the interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF) signaling cascades, leading to the activation of transcription factors such as NF-κB and AP-1. These pathways are implicated in inflammation, immunity, and cell survival. The following protocols are designed to investigate the function of TAB2 and the effects of hypothetical modulators of this pathway.

I. TAB2 Signaling Pathway

TAB2 acts as a critical link between the upstream receptor-associated machinery and the downstream kinase cascade. In the IL-1 signaling pathway, TAB2 facilitates the interaction between TRAF6 and TAK1.[1] Similarly, in the TNF signaling pathway, TAB2 and the related protein TAB3 are involved in the activation of TAK1.[2] The binding of TAB2 to polyubiquitin chains is a key step in the activation of the TAK1 complex.[3] Activated TAK1 then phosphorylates and activates the IKK complex (leading to NF-κB activation) and MKKs (leading to JNK and p38 activation).[4]

II. Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental questions. Here, we use the human colorectal adenocarcinoma cell line HT-29 as an example, as it is a common model for studying inflammation and cancer biology.[5][6]

A. Cell Culture and Maintenance of HT-29 Cells

This protocol describes the standard procedure for culturing HT-29 cells.

-

Materials:

-

HT-29 cell line (e.g., ATCC HTB-38)

-

McCoy's 5a Medium Modified[5]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Trypsin-EDTA solution

-

Culture flasks (T-25 or T-75)

-

CO2 incubator (37°C, 5% CO2)

-

-

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Cells: Thaw a cryovial of HT-29 cells rapidly in a 37°C water bath.[7][8] Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 140-400 x g for 8-12 minutes.

-

Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator.[5] Change the medium every 2-3 days.

-

Subculturing: When cells reach 70-80% confluency, wash the cell monolayer with DPBS and add Trypsin-EDTA solution to detach the cells.[7] Neutralize the trypsin with complete growth medium and re-seed the cells at a subcultivation ratio of 1:2 to 1:4.[5]

-

B. Western Blot Analysis of TAB2 Pathway Activation

This protocol is for detecting the phosphorylation status of key proteins in the TAB2 signaling pathway following stimulation.

-

Procedure:

-

Cell Treatment: Seed HT-29 cells in 6-well plates. Once they reach the desired confluency, treat them with a stimulant (e.g., IL-1β or TNF-α) for various time points (e.g., 0, 15, 30, 60 minutes). If testing an inhibitor, pre-incubate with the compound before adding the stimulant.

-

Cell Lysis: Wash cells with ice-cold DPBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against p-TAK1, TAK1, p-IKK, IKK, p-JNK, JNK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

C. NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Procedure:

-

Transfection: Co-transfect HT-29 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with the experimental compounds and/or stimulants.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

-

III. Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison. Below are examples of how to present data from the described protocols.

Table 1: Effect of a Hypothetical TAB2 Inhibitor (Compound X) on IL-1β-induced TAK1 and JNK Phosphorylation

| Treatment | p-TAK1/TAK1 (Fold Change) | p-JNK/JNK (Fold Change) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |

| IL-1β (10 ng/mL) | 5.2 ± 0.5 | 4.8 ± 0.6 |

| Compound X (1 µM) + IL-1β | 2.1 ± 0.3 | 1.9 ± 0.4 |

| Compound X (10 µM) + IL-1β | 1.2 ± 0.2 | 1.1 ± 0.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of IL-1β-induced NF-κB Luciferase Activity by Compound X

| Treatment | Relative Luciferase Units (RLU) | % Inhibition |

| Vehicle Control | 100 ± 15 | - |

| IL-1β (10 ng/mL) | 1250 ± 110 | 0 |

| Compound X (1 µM) + IL-1β | 620 ± 80 | 54.8 |

| Compound X (10 µM) + IL-1β | 180 ± 30 | 93.0 |

Data are presented as mean ± standard deviation.

IV. Conclusion

The protocols and data presentation formats provided here offer a framework for investigating the TAB2 signaling pathway in a cell culture setting. By employing these methods, researchers can elucidate the molecular mechanisms of TAB2 function and evaluate the efficacy of potential therapeutic agents targeting this pathway. These studies are crucial for advancing our understanding of inflammatory diseases and for the development of novel therapeutics.

References

- 1. TAB2, a novel adaptor protein, mediates activation of TAK1 MAPKKK by linking TAK1 to TRAF6 in the IL-1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the TAB2-related protein TAB3 in IL-1 and TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. TAK1, but not TAB1 or TAB2, plays an essential role in multiple signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elabscience.com [elabscience.com]

- 6. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]

- 7. encodeproject.org [encodeproject.org]

- 8. HT-29 Cells [cytion.com]

Application Notes and Protocols for Dissolving and Storing Compounds for In Vitro Assays

Note: The following application note provides a general framework for dissolving and storing a new chemical entity, referred to as "Compound X (e.g., TAB29)," for in vitro assays. Specific details for "this compound" are not publicly available; therefore, this guide outlines a systematic approach for determining the optimal handling conditions for any novel compound.

Introduction

The accuracy and reproducibility of in vitro assays are critically dependent on the proper handling of test compounds. Ensuring that a compound is fully dissolved and remains stable throughout the experimental process is paramount for generating reliable data. This document provides a detailed protocol for determining the solubility of a new compound, preparing stock solutions, and establishing appropriate storage conditions to maintain its integrity. Following these guidelines will help researchers and drug development professionals to minimize variability and ensure the quality of their in vitro experimental results.

Materials and Equipment

-

Compound X powder

-

Selection of solvents:

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute

-

Methanol (MeOH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized or Milli-Q water

-

Relevant cell culture media or assay buffers

-

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Heating block or water bath

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes and conical tubes

-

Pipettes and sterile, filtered pipette tips

-

pH meter

-

Filtration units (e.g., 0.22 µm syringe filters)

-

-80°C and -20°C freezers, and 4°C refrigerator

-

Light-blocking or amber-colored storage tubes (optional)

Experimental Protocols

Protocol for Determining Compound Solubility

This protocol is designed to identify a suitable solvent and the maximum soluble concentration for Compound X.

-

Initial Solvent Screening:

-

Weigh out a small, precise amount of Compound X (e.g., 1-5 mg) into several individual, sterile microcentrifuge tubes.

-

To each tube, add a calculated volume of a different solvent (e.g., DMSO, ethanol, water, PBS) to achieve a high target concentration (e.g., 10 mM or 50 mM).

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect for any undissolved particulate matter against a light source.

-

-

Enhancing Dissolution:

-

If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.

-

Alternatively, gently warm the solution in a water bath set to 37°C for 10-15 minutes. Caution: Use heat with care, as it may degrade the compound.

-

After each step, vortex and visually inspect for dissolution.

-

-

Determining Maximum Concentration:

-

If the compound dissolves, add a small, pre-weighed amount of additional compound and repeat the dissolution steps until a saturated solution (visible precipitate that does not dissolve) is achieved.

-

If the compound does not dissolve at the initial concentration, perform a serial dilution with the same solvent to find the concentration at which it fully dissolves.

-

Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.

-

Carefully collect the supernatant, which represents the saturated stock solution. The concentration of this solution is the maximum solubility in that solvent under the tested conditions.

-

Protocol for Preparing a Concentrated Stock Solution

-

Based on the solubility test, select the most appropriate solvent that dissolves the compound at a high concentration (typically DMSO for many organic compounds).

-

Weigh the desired amount of Compound X in a sterile conical tube.

-

Add the selected solvent to achieve a concentration significantly higher than the final working concentration required for the in vitro assays (e.g., 10-100 mM). This minimizes the amount of solvent introduced into the final assay.

-

Follow the optimized dissolution procedure (vortexing, sonication, and/or gentle warming) determined in the solubility protocol.

-

Once fully dissolved, it is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination or microscopic particulates.

-

Aliquot the stock solution into single-use volumes in sterile, light-protective (if necessary) tubes to avoid repeated freeze-thaw cycles.

Protocol for Assessing Stock Solution Stability

This protocol helps determine the optimal storage conditions for the prepared stock solution.

-

Prepare a fresh, large batch of the concentrated stock solution of Compound X.

-

Distribute aliquots of the stock solution into multiple tubes for each storage condition to be tested:

-

Room Temperature (e.g., 20-25°C)

-

Refrigerated (4°C)

-

Frozen (-20°C)

-

Ultra-low (-80°C)

-

-

At designated time points (e.g., Day 0, Day 1, Day 3, 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.

-

For the frozen samples, perform a freeze-thaw stability test by subjecting a set of aliquots to multiple (e.g., 1, 3, 5) freeze-thaw cycles.

-

Analyze the stability of the compound in each retrieved aliquot. This can be done by:

-

Visual Inspection: Check for any signs of precipitation or color change.

-